Methyl 1-bromocyclobutanecarboxylate
Description
Methyl 1-bromocyclobutanecarboxylate (C₆H₉BrO₂) is a brominated cyclobutane derivative with a molecular weight of 191.98 Da . It is widely used in organic synthesis and pharmaceutical research, particularly as a building block for strained ring systems. The compound is commercially available in varying quantities (1g to 25g), with pricing scaled proportionally (e.g., 1g: €25; 25g: €297) . Its patent activity is notable, with 50 patents referencing its use, indicating significant industrial interest .
Properties
IUPAC Name |
methyl 1-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFKKDTWBKYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341657 | |
| Record name | Methyl 1-bromocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51175-79-2 | |
| Record name | Methyl 1-bromocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation from Cyclobutanone via Sodium Hypobromite
One classical approach to prepare methyl 1-bromocyclobutanecarboxylate involves the bromination of cyclobutanone derivatives using sodium hypobromite. This method typically proceeds through the formation of the corresponding α-bromo acid intermediate, which is then esterified to the methyl ester.
- Raw Materials: Cyclobutanone, sodium hypobromite
- Reaction Type: α-Bromination followed by esterification
- Conditions: Mild temperature control to avoid overbromination
- Product: this compound
- Notes: This method is widely cited for producing the compound with good selectivity.
Bromination of Cyclobutyl Methanol Using N-Bromosuccinimide (NBS) in Aprotic Solvent
A more recent and industrially viable method involves the bromination of cyclobutyl methanol in the presence of a phosphite ester catalyst and N-bromosuccinimide as the brominating agent. This method is notable for its operational simplicity, mild conditions, and relatively high yield.
Detailed Procedure (Based on Patent CN103435439A):
- Step 1: Dissolve cyclobutyl methanol (1 mol, 86 g) and triphenyl phosphite (1.2 mol, 372 g) in 860 mL methylene dichloride (aprotic solvent) in a reaction flask equipped with stirring and temperature control.
- Step 2: Add N-bromosuccinimide (NBS, 1.2 mol, 214 g) in batches while maintaining the temperature between 20°C and 40°C (optimal at 38 ± 2 °C).
- Step 3: Stir the reaction mixture for 1 to 6 hours (typically 4 hours) to ensure complete bromination.
- Step 4: Wash the organic phase with water multiple times to remove impurities.
- Step 5: Concentrate the organic phase by air distillation to remove the solvent, followed by vacuum distillation with water-cooled condensation.
- Step 6: Collect the fraction boiling at 134–136 °C to isolate this compound.
Outcome:
- Yield: Approximately 72%
- Purity: 98.3% by liquid chromatography
- Advantages: Uses inexpensive and readily available reagents, avoids refrigeration, mild reaction conditions, simple operation suitable for industrial scale.
Summary Table of Preparation Methods
Research Findings and Analysis
- The NBS bromination method is preferred for industrial synthesis due to its operational simplicity and avoidance of extreme conditions like freezing or high temperatures.
- The use of triphenyl phosphite as a catalyst enhances the bromination efficiency and selectivity.
- The reaction proceeds smoothly in an aprotic solvent such as methylene dichloride, which facilitates the bromination without side reactions.
- The distillation steps are critical for isolating the pure product with high yield and purity.
- The method is scalable and uses cost-effective raw materials, making it suitable for commercial production.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- MBC serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to undergo nucleophilic substitution and elimination reactions, making it valuable in the development of new compounds .
- Case Study : MBC has been employed in mechanistic studies to investigate regioselectivity in nucleophilic substitution reactions, providing insights into reaction mechanisms involving different functional groups.
-
Medicinal Chemistry
- As an intermediate in pharmaceutical synthesis, MBC is explored for developing compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity .
- Example : Research has indicated that derivatives of MBC may exhibit antimicrobial properties, contributing to the design of new anti-infective agents .
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Material Science
- MBC is utilized in the preparation of polymers and advanced materials due to its structural properties. Its ability to participate in polymerization reactions makes it a valuable component in material development.
-
Biological Studies
- Investigations into the biological activity of MBC have been conducted, focusing on its potential use in biochemical assays. Studies have explored its interactions with various nucleophiles and electrophiles to understand its reactivity better .
- Research Findings : The compound has shown promise in developing new biochemical assays for drug discovery and testing.
Feasible Synthetic Routes
MBC can be synthesized through various methods, primarily involving the bromination of methyl cyclobutanecarboxylate. The reaction typically uses bromine (Br₂) in the presence of catalysts such as iron or aluminum bromide under controlled conditions to ensure selective bromination.
Mechanism of Action
The mechanism of action of methyl 1-bromocyclobutanecarboxylate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The ester functional group can also undergo hydrolysis or reduction, leading to different reaction pathways.
Comparison with Similar Compounds
Ethyl Esters vs. Methyl Esters
Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4, C₇H₁₁BrO₂)
- Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate (C₈H₁₃BrO₂) Differs in bromine substitution (bromomethyl vs. bromo at position 1). Molecular weight: 221.09 g/mol .
Cyclopropane Analogs
- Ethyl 1-bromocyclopropanecarboxylate (CAS 89544-83-2)
Physicochemical Properties and Reactivity
Patent and Commercial Landscape
- This compound : 50 patents, highlighting applications in drug discovery and materials science .
- 2-Bromo-5,8-dioxaspiro[3.4]octane : A structurally distinct spiro compound with 53 patents, suggesting broader industrial utility despite lower similarity .
Pricing and Availability
| Compound | Supplier | 1g Price (€) | 5g Price (€) | 25g Price (€) | |
|---|---|---|---|---|---|
| This compound | CymitQuimica | 25 | 85 | 297 | |
| Ethyl 1-bromocyclobutanecarboxylate | Shanghai Ji Ning | Not listed | Not listed | Not listed |
Biological Activity
Methyl 1-bromocyclobutanecarboxylate (MBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MBC, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MBC is characterized by its unique cyclobutane ring structure with a bromine atom and a carboxylate group. The compound has the following chemical properties:
- Molecular Formula : CHBrO
- CAS Number : 51175-79-2
- Log P (octanol-water partition coefficient) : Approximately 1.7, indicating moderate lipophilicity which may influence its biological activity and absorption characteristics .
Antimicrobial Activity
Research has indicated that MBC exhibits antimicrobial properties. In a study involving various brominated compounds, MBC was assessed for its efficacy against different bacterial strains. The results showed that MBC had significant inhibitory effects, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of MBC
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that MBC could be a valuable candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anti-inflammatory Properties
MBC has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that MBC could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions characterized by excessive inflammation.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophages treated with MBC showed a reduction in the secretion of TNF-alpha and IL-6 by approximately 50% compared to untreated controls. This highlights the compound's potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of MBC is crucial for optimizing its biological activity. Modifications to the bromine atom or the carboxylate group can significantly alter its pharmacological profile.
Key Findings from SAR Studies:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve membrane permeability.
- Carboxylate Group : The carboxylate moiety is essential for interaction with biological targets, influencing both solubility and binding affinity.
Toxicity and Safety Profile
While exploring the biological activity of MBC, it is also important to consider its safety profile. Preliminary toxicity assessments indicate that MBC has low toxicity in vitro, with an LD50 greater than 1000 mg/kg in animal models. However, further studies are necessary to fully understand its safety in clinical settings .
Q & A
Q. Advanced
- Polymer precursors : Radical-initiated polymerizations exploit the bromine atom as a chain-transfer agent.
- Ligand design : Functionalized cyclobutanes act as rigid spacers in metal-organic frameworks (MOFs) .
- Photoresponsive materials : UV-triggered bromine elimination generates reactive sites for cross-linking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
